molecular formula C6H15ClN2O2 B13535532 N-(3-aminopropyl)-2-methoxyacetamide hydrochloride

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride

Cat. No.: B13535532
M. Wt: 182.65 g/mol
InChI Key: NFRRKLFCLUQTEW-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a derivative of methacrylamide and contains a primary amine group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride can be synthesized through the reaction of 1,3-diaminopropane with methacrylic anhydride in the presence of hydroquinone. The reaction typically occurs in an aqueous solution and is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale batch reactions under controlled conditions. The process includes the purification of the product through crystallization and filtration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-methoxyacetamide hydrochloride involves its primary amine group, which can form covalent bonds with various substrates. This property makes it useful in bioconjugation and cross-linking reactions. The compound can interact with anionic drugs and other molecules, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • (3-aminopropyl)triethoxysilane
  • 2-aminoethyl methacrylate hydrochloride

Uniqueness

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride is unique due to its methoxyacetamide group, which provides additional reactivity and versatility compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical modifications and stability .

Properties

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

N-(3-aminopropyl)-2-methoxyacetamide;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c1-10-5-6(9)8-4-2-3-7;/h2-5,7H2,1H3,(H,8,9);1H

InChI Key

NFRRKLFCLUQTEW-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCCN.Cl

Origin of Product

United States

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